Methyl 2-iodo-3-(trifluoromethyl)benzoate
Description
Methyl 2-iodo-3-(trifluoromethyl)benzoate is a substituted benzoate ester featuring an iodine atom at the ortho-position and a trifluoromethyl group at the meta-position relative to the ester moiety. Its molecular formula is C₉H₆F₃IO₂, with a molecular weight of 330.05 g/mol. This compound is likely utilized in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.
Properties
CAS No. |
1261827-54-6 |
|---|---|
Molecular Formula |
C9H6F3IO2 |
Molecular Weight |
330.04 g/mol |
IUPAC Name |
methyl 2-iodo-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)5-3-2-4-6(7(5)13)9(10,11)12/h2-4H,1H3 |
InChI Key |
NPSIQRQHJXGKPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodo-3-(trifluoromethyl)benzoate typically involves the iodination of a trifluoromethyl-substituted benzoic acid derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in the presence of a catalyst, such as copper or palladium, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-iodo-3-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl 2-iodo-3-(trifluoromethyl)benzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing trifluoromethyl group, which makes the ring more susceptible to nucleophilic attack. The iodine atom serves as a good leaving group, facilitating substitution reactions. In coupling reactions, the palladium catalyst coordinates with the iodine atom, allowing for the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Methyl 2-amino-3-(trifluoromethyl)benzoate
Molecular Formula: C₉H₈F₃NO₂ Molecular Weight: 219.16 g/mol Key Differences:
- Substituent: The ortho-iodine in the target compound is replaced by an amino (-NH₂) group.
- Properties: The amino group increases hydrogen-bonding capacity (hydrogen bond donor count = 1 vs. 0 for the iodo analog), enhancing solubility in polar solvents . Lower lipophilicity (XLogP3 = 2.5 vs. ~3.2 estimated for the iodo derivative) due to the polar amino group.
- Applications: Used in pharmaceutical synthesis, where the amino group enables further functionalization (e.g., amide coupling).
Triflusulfuron Methyl Ester
Molecular Formula : C₁₄H₁₅F₃N₆O₅S
Molecular Weight : 436.36 g/mol
Key Differences :
- Substituents : Contains a sulfonylurea bridge and a triazine ring instead of iodine/trifluoromethyl groups.
- Properties :
- Applications : Pesticide, highlighting how functional group variation directs bioactivity.
Data Table: Comparative Analysis
| Compound Name | Substituents | Molecular Formula | Molecular Weight | XLogP3 | Applications |
|---|---|---|---|---|---|
| Methyl 2-iodo-3-(trifluoromethyl)benzoate | Iodo, trifluoromethyl | C₉H₆F₃IO₂ | 330.05 | ~3.2* | Organic synthesis (inferred) |
| Methyl 2-amino-3-(trifluoromethyl)benzoate | Amino, trifluoromethyl | C₉H₈F₃NO₂ | 219.16 | 2.5 | Pharmaceutical intermediates |
| Triflusulfuron methyl ester | Sulfonylurea, triazine | C₁₄H₁₅F₃N₆O₅S | 436.36 | 1.8 | Herbicide |
*Estimated based on analogous iodoaromatics.
Research Findings and Implications
- Substituent Effects: Iodo vs. Amino: The iodine atom increases molecular weight and lipophilicity, favoring reactions like Suzuki-Miyaura couplings. The amino group, conversely, enhances solubility and reactivity in amidation . Trifluoromethyl Group: Common in both the target compound and its amino analog, this group improves resistance to metabolic degradation, a trait valuable in drug design.
- Structural vs. Functional Divergence : While sulfonylurea derivatives (e.g., triflusulfuron) share the benzoate core, their triazine/sulfonyl groups confer pesticidal activity, underscoring the importance of substituent selection in application-specific design .
Biological Activity
Methyl 2-iodo-3-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C10H8F3I O2 and a molecular weight of 330.04 g/mol. The compound features a methyl ester group, an iodine atom, and a trifluoromethyl group attached to a benzoate structure. The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making it particularly valuable in medicinal chemistry applications.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The iodine atom acts as a good leaving group in nucleophilic substitution reactions, while the trifluoromethyl group increases the electron-withdrawing capacity of the benzene ring, enhancing its reactivity towards electrophiles. This dual functionality allows the compound to modulate enzyme activities and receptor interactions effectively.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can enhance the potency against various pathogens, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the aromatic ring can lead to variations in antimicrobial efficacy .
| Compound | MIC (μM) | Biological Target |
|---|---|---|
| This compound | TBD | TBD |
| Compound 1 (similar structure) | 0.922 | Mtb |
| Compound 2 (similar structure) | 2.75 | Mtb |
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound may also exhibit anti-inflammatory effects. Compounds within this class have been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNFα and IL-6 . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antimycobacterial Screening : A study utilizing phenotypic whole-cell screening against Mycobacterium tuberculosis identified several derivatives with potent antitubercular activity. Compounds were screened for their ability to inhibit bacterial growth in vitro, with some exhibiting favorable pharmacokinetic profiles in animal models .
- In Vivo Efficacy : In an acute TB infection model using BALB/c mice, compounds structurally related to this compound were administered to evaluate their efficacy. While some showed promise in vitro, they lacked significant efficacy in vivo compared to standard treatments like rifampin and ethambutol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
